molecular formula C17H15BrN2O4 B11109295 N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11109295
M. Wt: 391.2 g/mol
InChI Key: IBCIDEYGZQAZMQ-DJKKODMXSA-N
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Description

N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H15BrN2O4/c1-10-6-13(18)7-12(16(10)21)9-19-20-17(22)11-2-3-14-15(8-11)24-5-4-23-14/h2-3,6-9,21H,4-5H2,1H3,(H,20,22)/b19-9+

InChI Key

IBCIDEYGZQAZMQ-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)Br

Canonical SMILES

CC1=CC(=CC(=C1O)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)Br

Origin of Product

United States

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